REACTION_CXSMILES
|
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O.[C:32]([N:39]1[CH2:42][CH:41]([OH:43])[CH2:40]1)([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33].O[C:45]1[CH:46]=[N:47][CH:48]=[CH:49][CH:50]=1>C1COCC1>[C:35]([O:34][C:32]([N:39]1[CH2:42][CH:41]([O:43][C:45]2[CH:46]=[N:47][CH:48]=[CH:49][CH:50]=2)[CH2:40]1)=[O:33])([CH3:38])([CH3:37])[CH3:36]
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=NC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
to stir 10 min. at −20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
to stir 10 min at −20° C
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was then slowly heated to 70° C.
|
Type
|
STIRRING
|
Details
|
to stir at 70° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Next day, solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (2:1, Hexane:Ethyl Acetate)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)OC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |